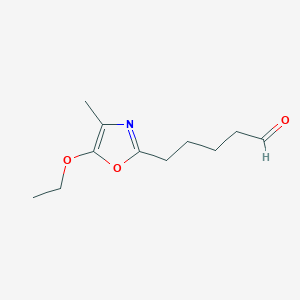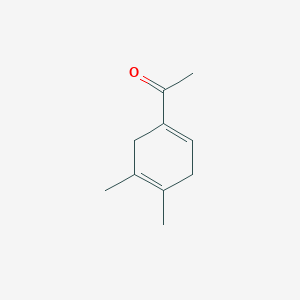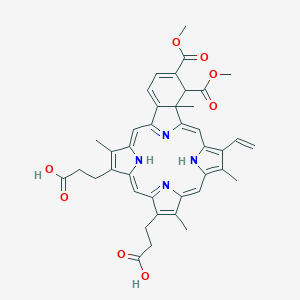
Dalvastatin
概要
説明
ダルバスタチンは、コレステロール生合成において重要な役割を果たす酵素である3-ヒドロキシ-3-メチルグルタリル-コエンザイムA(HMG-CoA)還元酵素の阻害剤として知られる合成化合物です。 ロシュ・ポーレンク・ロレー社によって開発されたダルバスタチンは、プロドラッグであり、体内では活性型に変換され、効果的にコレステロール値を低下させます .
準備方法
合成経路および反応条件
ダルバスタチンは、活性に不可欠なラクトン環の形成を含む多段階プロセスによって合成されます。合成は通常、重要な中間体の調製から始まり、その後環化と官能基修飾が行われて最終生成物が得られます。 反応条件には、通常、有機溶媒、触媒、および制御された温度が含まれており、目的の立体化学と純度が確保されます .
工業生産方法
ダルバスタチンの工業生産には、収率を最大化し不純物を最小限に抑えるために最適化された反応条件を用いた大規模合成が含まれます。このプロセスには、結晶化やクロマトグラフィーなどの厳格な精製工程が含まれており、最終生成物が医薬品基準を満たしていることが保証されます。 生産は、安全と有効性を確保するために、医薬品製造品質管理(GMP)の下で行われます .
化学反応解析
反応の種類
ダルバスタチンは、次のものを含むいくつかの種類の化学反応を起こします。
加水分解: ダルバスタチンのラクトン環は、体内では加水分解されて活性型のβ-ヒドロキシ酸を生成します。
酸化および還元: これらの反応は、分子上の官能基を修飾し、その活性を変化させる可能性があります。
一般的な試薬と条件
加水分解: 通常、酸性または塩基性条件下で水溶液中で行われます。
酸化: 通常、過マンガン酸カリウムまたは三酸化クロムなどの試薬が関与します。
生成される主要な生成物
ダルバスタチンの加水分解の主な生成物は、活性型のβ-ヒドロキシ酸であり、その薬理学的効果の原因となります。 他の反応は、異なる生物学的活性または改善された薬物動態的特性を持つ可能性のあるさまざまな誘導体を生成する可能性があります .
科学研究への応用
化学: HMG-CoA還元酵素阻害のメカニズムを研究するためのモデル化合物として使用されます。
生物学: 細胞内のコレステロール代謝に対する影響と、心臓血管疾患を予防する可能性のある役割について調査されています。
医学: コレステロール値を低下させ、アテローム性動脈硬化症のリスクを軽減する治療薬として検討されています。
化学反応の分析
Types of Reactions
Dalvastatin undergoes several types of chemical reactions, including:
Hydrolysis: The lactone ring of this compound is hydrolyzed in vivo to form the active beta-hydroxy acid.
Oxidation and Reduction: These reactions can modify the functional groups on the molecule, potentially altering its activity.
Substitution: Functional groups on this compound can be substituted to create derivatives with different properties.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions under acidic or basic conditions.
Oxidation: Often involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The primary product of this compound hydrolysis is the active beta-hydroxy acid form, which is responsible for its pharmacological effects. Other reactions can yield various derivatives that may have different biological activities or improved pharmacokinetic properties .
科学的研究の応用
Chemistry: Used as a model compound to study the mechanisms of HMG-CoA reductase inhibition.
Biology: Investigated for its effects on cellular cholesterol metabolism and its potential role in preventing cardiovascular diseases.
Medicine: Explored as a therapeutic agent for lowering cholesterol levels and reducing the risk of atherosclerosis.
Industry: Utilized in the development of new cholesterol-lowering drugs and as a reference standard in analytical chemistry
作用機序
ダルバスタチンは、コレステロール生合成経路における律速酵素であるHMG-CoA還元酵素を阻害することで効果を発揮します。ダルバスタチンの活性型は、酵素の活性部位に結合し、HMG-CoAからメバロン酸への変換を阻害します。メバロン酸はコレステロールの前駆体です。 この阻害により、細胞内のコレステロールレベルが低下し、細胞は血流から低密度リポタンパク質(LDL)の取り込みを増加させるため、血中コレステロール値が低下します .
類似化合物との比較
- アトルバスタチン
- シンバスタチン
- ロバスタチン
- ロズバスタチン
これらの化合物と比較して、ダルバスタチンは、薬物動態的特性と効力に影響を与える可能性のある独自の構造的特徴を持っています。 たとえば、その特定の立体化学と官能基は、HMG-CoA還元酵素への結合親和性とその代謝安定性に影響を与える可能性があります .
結論
ダルバスタチンは、コレステロール低下薬の分野において重要な化合物であり、明確な作用機序を持ち、科学研究においてさまざまな応用があります。その合成、化学反応、および類似化合物との比較は、その重要性と医学および工業におけるさらなる開発の可能性を強調しています。
特性
IUPAC Name |
(4R,6S)-6-[(E)-2-[2-(4-fluoro-3-methylphenyl)-4,4,6,6-tetramethylcyclohexen-1-yl]ethenyl]-4-hydroxyoxan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31FO3/c1-15-10-16(6-9-21(15)25)19-13-23(2,3)14-24(4,5)20(19)8-7-18-11-17(26)12-22(27)28-18/h6-10,17-18,26H,11-14H2,1-5H3/b8-7+/t17-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSBXXDKCUBMQC-HNGSOEQISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(C(CC(C2)(C)C)(C)C)C=CC3CC(CC(=O)O3)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C2=C(C(CC(C2)(C)C)(C)C)/C=C/[C@@H]3C[C@H](CC(=O)O3)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132100-55-1, 135910-20-2 | |
| Record name | Dalvastatin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132100551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dalvastatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135910202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DALVASTATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZWE0X0IG9D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![6H-Cyclopropa[g]quinoline](/img/structure/B144957.png)
